molecular formula C13H11FO B2995932 4-Fluoro-4'-methoxybiphenyl CAS No. 450-39-5

4-Fluoro-4'-methoxybiphenyl

Cat. No. B2995932
CAS RN: 450-39-5
M. Wt: 202.228
InChI Key: HPHJIGXCDCZLTP-UHFFFAOYSA-N
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Description

4-Fluoro-4’-methoxybiphenyl is a chemical compound with the molecular formula C13H11FO . It is also known by its CAS number 450-39-5 .


Molecular Structure Analysis

The molecular weight of 4-Fluoro-4’-methoxybiphenyl is 202.23 g/mol . The exact mass is 202.079393 g/mol . The structure of the compound includes a biphenyl core with a fluoro group on one ring and a methoxy group on the other .


Physical And Chemical Properties Analysis

The melting point of 4-Fluoro-4’-methoxybiphenyl is between 87.3-87.8 °C . The predicted boiling point is 298.1±23.0 °C, and the predicted density is 1.105±0.06 g/cm3 .

Scientific Research Applications

  • Gas Chromatography Mass Spectrometry : Tulp, Olie, and Hutzinger (1977) explored the gas chromatographic properties and mass spectra of several fluoro-, chloro-, and bromomethoxy-biphenyls. This research is pivotal for understanding the behavior of compounds like 4-Fluoro-4'-methoxybiphenyl in metabolic experiments and their subsequent identification through mass spectrometry (Tulp, Olie, & Hutzinger, 1977).

  • Alzheimer's Disease Research : Kepe et al. (2006) utilized a derivative of 4-Fluoro-4'-methoxybiphenyl in PET imaging for studying serotonin 1A receptors in the brains of Alzheimer's disease patients. This application is significant in understanding the pathology of Alzheimer's and potentially developing diagnostic tools (Kepe et al., 2006).

  • Fluorescence Quenching Studies : Geethanjali et al. (2015) examined the fluorescence quenching properties of 4-Fluoro-4'-methoxybiphenyl and similar compounds. Such studies are important for developing new fluorescent materials and understanding their interaction with other chemicals (Geethanjali et al., 2015).

  • Development of Fluorescence Probes : Gabe et al. (2006) synthesized derivatives of 4-Fluoro-4'-methoxybiphenyl to improve solubility in aqueous solutions and explore their potential as novel fluorescence probes. This has implications in biochemical sensing and imaging (Gabe et al., 2006).

  • Investigation of Biological Activity : Rosenblum et al. (1998) discussed a compound incorporating 4-Fluoro-4'-methoxybiphenyl, highlighting its potential in cholesterol absorption inhibition. Such research contributes to understanding the biological activities of these compounds (Rosenblum et al., 1998).

  • Proton Exchange Membranes Research : Kim, Robertson, and Guiver (2008) utilized a derivative of 4-Fluoro-4'-methoxybiphenyl in synthesizing new sulfonated polymers for use in proton exchange membranes, relevant in fuel cell technology (Kim, Robertson, & Guiver, 2008).

Safety and Hazards

4-Fluoro-4’-methoxybiphenyl may be harmful if swallowed, cause skin irritation, and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-fluoro-4-(4-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHJIGXCDCZLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-4'-methoxybiphenyl

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

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Using a THF solution of p-methoxyphenylmagnesium bromide (1.88 mL, 0.64 M, 1.2 mmol) and 1-chloro-4-fluorobenzene (130.6 mg, 1.0 mmol) as starting materials, the reaction was performed at a scale of 1.0 mmol at 60° C. for 24 hours in the same manner as in Example 2. After performing silica gel column chromatography (toluene=15, 30 and 50% in hexane), the above compound (0.184 g, yield=91%, purity=>99% (GC analysis)) was obtained as a white solid.
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Synthesis routes and methods V

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From 4-fluoro-bromobenzene and 4-methoxyphenyl boronic acid, yield 89%; mp 92-94° C. (lit.,2 94-96° C.); IR: 1504, 1276 and 1041; 1H NMR (400 MHz; CDCl3): 7.53-7.46 (4H, m), 7.11 (2H, t, J 8.7), 6.98 (2H, d, J 8.8) and 3.85 (3H, s); m/z (EI) 202 (95%, M+), 159 (100), 133 (90) and 69 (40)(Found: M+, 202.079. C13H11FO requires M, 202.079).
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